molecular formula C6H15BNa B107655 Sodium triethylborohydride CAS No. 17979-81-6

Sodium triethylborohydride

Cat. No. B107655
CAS RN: 17979-81-6
M. Wt: 120.99 g/mol
InChI Key: UKYGKELSBAWRAN-UHFFFAOYSA-N
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Description

Sodium triethylborohydride (NaHBEt3) is a chemical reagent known for its reducing properties and has been utilized in various organic synthesis reactions. It is particularly noted for its role in catalyzing hydrosilylation reactions and hydroboration of alkynes, as well as in the reductive amination of aldehydes and ketones .

Synthesis Analysis

While the provided papers do not detail the synthesis of sodium triethylborohydride itself, they do describe its use as a catalyst and reducing agent in the synthesis of other compounds. For instance, it catalyzes the hydrosilylation of alkenes, including styrenes and vinylsilanes, to produce Markovnikov products . It also facilitates the dehydrogenative silylation of terminal alkynes with hydrosilanes, avoiding side-reactions such as competitive hydrosilylation .

Molecular Structure Analysis

Chemical Reactions Analysis

Sodium triethylborohydride is involved in a variety of chemical reactions. It has been used as a catalyst for the hydroboration of terminal alkynes, yielding (E)-vinylboronate esters with high selectivity and yields . Additionally, it serves as a reagent for the reductive amination of aldehydes and ketones, providing a mild and selective approach for synthesizing primary, secondary, and tertiary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium triethylborohydride are not directly described in the papers. However, its reactivity in different solvents like dimethyl ether, 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) is mentioned, indicating its solubility and stability in these media . Its role in the derivatization of mercury compounds also highlights its potential as a nucleophilic hydride source .

Scientific Research Applications

1. Catalysis in Organic Synthesis

Sodium triethylborohydride is a versatile catalyst in organic synthesis. It has been employed in the double hydroboration of nitriles under transition metal-free and solvent-free conditions, producing yields up to 99% (Bedi, Brar, & Findlater, 2020). Furthermore, it is an effective catalyst for the hydroboration of terminal alkynes, showing high selectivity in producing (E)-vinylboronate esters (Maj, Pawluć, & Zaranek, 2022).

2. Reductive Amination

Sodium triacetoxyborohydride, a derivative of sodium triethylborohydride, is widely used in the reductive amination of aldehydes and ketones. This method offers a mild and selective approach for a variety of substrates, including primary and secondary amines (Abdel-Magid, Maryanoff, & Carson, 1990; Abdel-Magid et al., 1996).

3. Silylation Reactions

Sodium triethylborohydride has shown remarkable utility in silylation reactions. It is used in the dehydrogenative silylation of terminal alkynes with hydrosilanes, demonstrating high selectivity and efficiency (Skrodzki et al., 2018). This reagent also exhibits unexpected catalytic activity in the hydrosilylation of alkenes, showing regioselectivity to yield Markovnikov products (Zaranek et al., 2017).

4. Metal Complex Formation

Sodium triethylborohydride contributes to the formation of metal complexes, as demonstrated in the stability of the coordinated triethylborohydride anion in an alkaline-earth metal complex (Harvey, Hanusa, & Pink, 2000).

5. Derivatization in Analytical Chemistry

In analytical chemistry, sodium triethylboron hydride is utilized for the derivatization of mercury compounds, aiding in their analysis (Mennie & Craig, 1994).

6. Diastereoselective Reduction

Potassium triethylborohydride, closely related to sodium triethylborohydride, has been applied in the highly anti-diastereoselective reduction of 2-alkyl-3-oxo amides, providing an approach to optically active compounds (Ito, Katsuki, & Yamaguchi, 1985).

7. Experimental and Computational Studies

Sodium triethylborohydride's role in chemical reactions has been the subject of both experimental and computational studies. For instance, its reaction mechanisms in the silylation of vinyl arenes with hydrodisiloxanes were detailed through a combination of experimental and computational methods (Nowicki et al., 2023).

Safety And Hazards

Sodium triethylborohydride is pyrophoric and reacts violently with water . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

Sodium triethylborohydride has been used as a catalyst in various chemical reactions, including the dehydrogenative silylation of terminal alkynes with hydrosilanes , and the hydrosilylation of alkenes . These studies suggest potential future directions for the use of Sodium triethylborohydride in chemical synthesis.

properties

InChI

InChI=1S/C6H15B.Na/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYGKELSBAWRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC)(CC)CC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15BNa
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601043441
Record name Sodium triethylhydroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium triethylborohydride

CAS RN

17979-81-6
Record name Sodium triethylhydroborate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017979816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium triethylhydroborate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601043441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium triethylhydroborate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
404
Citations
M Skrodzki, S Witomska, P Pawluć - Dalton Transactions, 2018 - pubs.rsc.org
… In conclusion, sodium triethylborohydride can be used as a highly selective, inexpensive and commercially available catalyst for the silylation of aromatic and aliphatic alkynes with …
Number of citations: 29 pubs.rsc.org
W Yao, L He, D Han, A Zhong - The Journal of Organic Chemistry, 2019 - ACS Publications
The first transition-metal-free catalytic protocol for controlled reduction of amide functions using cheap and bench-stable hydrosilanes as reducing agents has been established. By …
Number of citations: 47 pubs.acs.org
JB Honeycutt Jr, JM Riddle - Journal of the American Chemical …, 1961 - ACS Publications
… to yield sodium triethylborohydride, NaB(C2H6)3H. … and sodium triethylborohydride. Several analogs of sodium tetraethylboron havealso been prepared. Sodium triethylborohydride …
Number of citations: 77 pubs.acs.org
AM Maj, B Szarłan, P Pawluć, M Zaranek - Polyhedron, 2022 - Elsevier
Sodium triethylborohydride, a popular hydride transferring reagent, is commonly used as an activating agent for hydroboration catalysts based on the first-row transition metal complexes…
Number of citations: 4 www.sciencedirect.com
HC Brown, S Krishnamurthy… - Journal of the American …, 1978 - ACS Publications
… 2028 Sodium triethylborohydride … -10.8 (s) Sodium triethylborohydride … A similar experiment was conducted with a solution of sodium triethylborohydride. …
Number of citations: 67 pubs.acs.org
H Alper, S Ripley, TL Prince - The Journal of Organic Chemistry, 1983 - ACS Publications
… The most suitable reagent combination is sodium triethylborohydride and ferrous chloride.3 … In comparison with the homogeneous method, sodium triethylborohydride on alumina gives …
Number of citations: 27 pubs.acs.org
M Nowicki, M Zaranek, M Grzelak, P Pawluć… - International Journal of …, 2023 - mdpi.com
The reactions of vinyl arenes with hydrodisiloxanes in the presence of sodium triethylborohydride were studied using experimental and computational methods. The expected …
Number of citations: 7 www.mdpi.com
AM Maj, P Pawluć, M Zaranek - 2022 - chemrxiv.org
Sodium triethylborohydride - commonly used as a reducing agent for hydroboration catalysts based on the first-row transition metal complexes with tridentate ligands, has been found a …
Number of citations: 2 chemrxiv.org
M Zaranek, S Witomska, V Patroniak… - Chemical …, 2017 - pubs.rsc.org
… Sodium triethylborohydride is an efficient catalyst for the hydrosilylation of styrene, … limitations, we performed more syntheses using sodium triethylborohydride as a catalyst (Table 2). …
Number of citations: 41 pubs.rsc.org
TS Carter, L Guiet, DJ Frank, J West… - Advanced Synthesis & …, 2013 - Wiley Online Library
… achieved using a simple iron salt and sodium triethylborohydride. A wide range of mono- … -2-pyrrolidinone and 4 equivalents of sodium triethylborohydride. The reduction of alkynes to …
Number of citations: 29 onlinelibrary.wiley.com

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